molecular formula C15H7Cl2F3N4O B3035156 (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone CAS No. 303150-30-3

(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone

Cat. No. B3035156
CAS RN: 303150-30-3
M. Wt: 387.1 g/mol
InChI Key: IVWVSLUAGLNTIH-UHFFFAOYSA-N
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Description

(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone is a useful research compound. Its molecular formula is C15H7Cl2F3N4O and its molecular weight is 387.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Studies and Disorder Analysis : A study by Swamy et al. (2013) discusses the structures of similar isomorphous structures obeying the chlorine-methyl exchange rule, highlighting the importance of understanding structural details for such compounds (Swamy et al., 2013).

  • Synthesis and Structural Elucidation : The synthesis of related compounds and their structural analysis has been reported in various studies. For instance, Bawa et al. (2010) synthesized and elucidated the structure of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, providing valuable insights into the synthetic pathways and structural characteristics of such compounds (Bawa et al., 2010).

  • Therapeutic Potential and Biological Activities : Various studies have explored the therapeutic potential and biological activities of compounds similar to "(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone". Neha et al. (2013) investigated the synthesis of pyrazole derivatives, evaluating their antitubercular and anticancer activities (Neha et al., 2013).

  • Antimicrobial and Antimycobacterial Activity : The antimicrobial and antimycobacterial activities of related compounds have been a focus in several studies. For instance, Sidhaye et al. (2011) synthesized nicotinic acid hydrazide derivatives and evaluated their antimycobacterial activity (Sidhaye et al., 2011).

  • Molecular Docking and Anticancer Activities : Molecular docking studies are crucial for understanding the interaction of these compounds with biological targets. Katariya et al. (2021) synthesized and conducted molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, examining their anticancer and antimicrobial potential (Katariya et al., 2021).

  • Convergent Synthesis and Cytotoxicity Analysis : The convergent synthesis and cytotoxicity analysis of similar compounds have been reported, as in the study by Bonacorso et al. (2016), which examined the synthesis and cytotoxicity of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones (Bonacorso et al., 2016).

properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N4O/c16-11-4-9(15(18,19)20)6-22-12(11)8-5-23-24(7-8)14(25)10-2-1-3-21-13(10)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWVSLUAGLNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
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(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
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(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
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(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
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(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
Reactant of Route 6
(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone

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